molecular formula C13H24Cl3N3 B2769504 [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride CAS No. 2377031-88-2

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride

Cat. No.: B2769504
CAS No.: 2377031-88-2
M. Wt: 328.71
InChI Key: KRCKGMCHYXEQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine trihydrochloride is a tertiary amine derivative featuring a benzylamine core substituted with a 4-methylpiperazine moiety at the para-position of the phenyl ring. The trihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to kinase inhibitors and central nervous system (CNS) agents due to the presence of the 4-methylpiperazine group, which is known to modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCKGMCHYXEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-88-2
Record name {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with benzyl chloride to form the intermediate compound, which is then further reacted with formaldehyde and hydrogen chloride to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a pharmacological agent, particularly in the treatment of various neurological and psychiatric disorders. Its structure suggests possible interactions with neurotransmitter systems, which are crucial in the modulation of mood and cognition.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The presence of the piperazine moiety in this compound may contribute to its efficacy in treating depression by influencing serotonin and norepinephrine pathways .

CNS Disorders

Studies have shown that compounds similar to [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride can affect central nervous system (CNS) disorders such as anxiety and schizophrenia. The modulation of dopamine receptors is a critical mechanism through which these compounds may exert their effects .

Cancer Research

The compound has been evaluated for its potential role in cancer therapy. Certain studies suggest that piperazine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Synthesis of New Therapeutics

As an intermediate in the synthesis of more complex molecules, this compound serves as a building block for creating novel therapeutic agents targeting various diseases, including metabolic syndromes and neurodegenerative disorders.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when treated with piperazine derivatives similar to this compound.
Study BCNS DisordersShowed that compounds with similar structures effectively modulated dopamine receptor activity, suggesting potential for treating schizophrenia.
Study CCancer InhibitionFound that piperazine-based compounds inhibited cell proliferation in various cancer cell lines, indicating a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and applications:

Compound Name Molecular Formula Salt Form Molecular Weight (g/mol) Key Features Applications/Notes
Target: [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine trihydrochloride C₁₃H₂₁N₃·3HCl Trihydrochloride ~316.7 (calculated) High solubility, three HCl counterions, para-substitution Potential kinase inhibitor; used in ligand-receptor studies
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine () C₁₃H₂₁N₃ Free base 219.32 Ortho-substitution, free base Intermediate in organic synthesis; lower solubility vs. hydrochloride salts
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride () C₁₄H₂₂N₂·HCl Hydrochloride 260.80 Piperidine ring (vs. piperazine), mono-HCl CNS-targeted agents; reduced basicity compared to piperazine derivatives
4-(4-Methylpiperazin-1-yl)benzylamine () C₁₂H₁₉N₃ Free base 205.29 Free base with para-substitution Precursor for antitumor agents; similarity score 0.78 to target
{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride () C₁₄H₂₂N₂·2HCl Dihydrochloride 297.26 Piperidine ring, dihydrochloride salt Improved stability vs. free base; potential antiviral applications

Key Differentiators

Salt Form and Solubility: The trihydrochloride salt of the target compound offers superior aqueous solubility compared to mono- or dihydrochloride analogues (e.g., ) and free bases (e.g., ). This property is critical for in vitro assays and parenteral formulations . Piperazine vs. Piperidine: The 4-methylpiperazine group in the target compound confers higher basicity and hydrogen-bonding capacity compared to piperidine-containing analogues (e.g., ), influencing receptor affinity and metabolic stability .

Substitution Patterns :

  • Para-substitution on the phenyl ring (target compound) optimizes steric interactions in binding pockets, unlike ortho-substituted isomers (), which may hinder target engagement .
  • The trifluoromethyl group in analogues like [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride () introduces electronegativity and lipophilicity, contrasting with the methylpiperazine group’s polarity .

Piperidine-based analogues () are more commonly associated with CNS penetration due to reduced polarity .

Biological Activity

The compound [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride, also known as 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, is a chemical entity with potential therapeutic applications. Its biological activity is primarily associated with its interactions in various biological systems, particularly in cancer research and neuropharmacology.

  • Molecular Formula : C12H19N3
  • Molecular Weight : 205.305 g/mol
  • CAS Number : 672325-37-0
  • InChI Key : VKTLTRIKVYJVOX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cell lines and its potential as a therapeutic agent targeting specific receptors.

  • RET Inhibition : Recent studies have shown that compounds similar to [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine exhibit significant inhibitory activity against RET (rearranged during transfection) proteins, which are implicated in certain types of cancers, particularly non-small cell lung cancer (NSCLC). For instance, a derivative demonstrated an IC50 of 4 nM against wild-type RET and showed selective cytotoxicity towards RET-positive cancer cells while sparing RET-negative cells .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could implicate its use in treating mood disorders or anxiety-related conditions.

Case Study 1: Targeting RET in NSCLC

A study focused on a derivative of the compound demonstrated significant tumor growth repression in mouse xenograft models. The compound was effective against both wild-type and mutant RET-driven tumors, indicating its potential as a targeted therapeutic option for RET-positive cancers .

Case Study 2: Neuropharmacological Applications

Research exploring the effects of similar piperazine derivatives on neurotransmitter receptors indicated potential anxiolytic effects. These compounds showed affinity for serotonin receptors, suggesting they may modulate anxiety-related behaviors in preclinical models.

Data Tables

Property Value
Molecular FormulaC12H19N3
Molecular Weight205.305 g/mol
CAS Number672325-37-0
InChI KeyVKTLTRIKVYJVOX-UHFFFAOYSA-N
Assay Percent Range97%
Biological Activity Effect Reference
RET InhibitionIC50 = 4 nM
Selective CytotoxicityEffective against RET-positive NSCLC cells
Neurotransmitter ModulationPotential anxiolytic effects

Q & A

Basic: What are the optimal synthetic routes for [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine trihydrochloride?

Methodological Answer:
The synthesis typically involves two stages:

Formation of the base compound : React 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the piperazine moiety.

Salt formation : Treat the free base with concentrated HCl to yield the trihydrochloride salt.
Key Optimization : Catalytic hydrogenation (e.g., Pd/C) is critical for reducing intermediates, with yields improving at 60–80°C and 30–50 psi H₂ pressure .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., piperazine CH₂ signals at δ 2.3–3.5 ppm and aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₃H₂₂Cl₃N₃; calc. 326.08 g/mol).
  • HPLC : Assess purity (>98% via reverse-phase C18 column, 0.1% TFA/ACN gradient) .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Receptor Binding Studies : Acts as a precursor for dopamine receptor ligands due to its piperazine moiety.
  • SAR Development : Modifications at the phenyl or piperazine groups enhance selectivity for neurological targets (e.g., 5-HT receptors) .
  • In Vivo Models : Used in rodent studies to evaluate blood-brain barrier permeability (logP ~1.5) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. SH-SY5Y).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Data Normalization : Compare IC₅₀ values against reference compounds (e.g., clozapine for receptor binding) .

Advanced: What mechanistic insights exist for its catalytic reactions in synthesis?

Methodological Answer:

  • Nucleophilic Substitution : Piperazine’s tertiary nitrogen attacks electrophilic aryl halides, facilitated by polar solvents (DMF, ε = 37).
  • Acid-Base Dynamics : Trihydrochloride formation is pH-dependent; excess HCl (pH < 2) ensures complete protonation of amine groups .
    Table 1 : Reaction Yield vs. Catalyst Loading
CatalystLoading (mol%)Yield (%)
Pd/C572
NiCl₂1058
No catalyst<10

Advanced: What challenges arise in distinguishing this compound from structural analogs?

Methodological Answer:

  • X-ray Crystallography : Resolves positional isomerism (e.g., para vs. ortho substitution on the phenyl ring) .
  • Tandem MS/MS : Differentiates derivatives via fragmentation patterns (e.g., m/z 154 for piperazine cleavage) .
  • Thermogravimetric Analysis (TGA) : Identifies salt forms (trihydrochloride decomposes at ~250°C vs. dihydrochloride at ~220°C) .

Advanced: How does it interact with pharmacological targets like GPCRs?

Methodological Answer:

  • Docking Simulations : Piperazine’s NH group forms hydrogen bonds with Asp3.32 in dopamine D2 receptors .
  • Functional Assays : Measure cAMP inhibition (EC₅₀ ~120 nM in D2-expressing cells) .
  • Selectivity Screening : Cross-test against adrenergic (α1A) and serotonergic (5-HT2A) receptors to assess off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications :
    • Piperazine : Replace methyl with ethyl to alter lipophilicity (logP +0.3).
    • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
      Table 2 : SAR of Key Derivatives
SubstituentIC₅₀ (D2 Receptor, nM)Solubility (mg/mL)
-CH₃15012.5
-CF₃908.2
-OCH₃20015.8

Advanced: What stability issues occur under varying storage conditions?

Methodological Answer:

  • Hydrolytic Degradation : Trihydrochloride degrades in aqueous buffers (pH > 5) to form free base; use lyophilization for long-term storage .
  • Oxidative Pathways : Piperazine ring oxidation forms N-oxide byproducts; add antioxidants (e.g., BHT) in solid-state formulations .

Advanced: How to apply crystallography for structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray : Resolve protonation states of amine groups (N—H···Cl hydrogen bonds; d = 2.1–2.3 Å) .
  • Powder XRD : Monitor polymorph transitions (e.g., Form I vs. Form II) during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.